molecular formula C11H11NO5 B13200351 2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid

2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid

Cat. No.: B13200351
M. Wt: 237.21 g/mol
InChI Key: YMCBQNHRKLRSHS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid (CAS 53935-64-1) is a nitroaromatic β-keto acid with a molecular formula of C 11 H 11 NO 5 and a molecular weight of 237.21 g/mol . This compound is characterized by a propanoic acid backbone featuring two methyl groups at the α-carbon, which introduces steric hindrance, and a 4-nitrophenyl group attached to the β-carbon, which also bears a ketone functionality . This unique structure confers specific chemical properties, including acidity from the carboxylic acid group and significant electron-withdrawing effects from the para-positioned nitro group on the phenyl ring . In scientific research, this compound serves as a valuable building block and synthetic intermediate in organic synthesis. Its structure makes it a versatile precursor for the preparation of more complex molecules, particularly in the fields of pharmaceuticals and specialty chemicals . The compound can undergo various characteristic reactions. The nitro group can be selectively reduced to an amine using reagents like hydrogen gas with a palladium on carbon (Pd/C) catalyst, enabling access to aminophenyl derivatives . Furthermore, the β-keto acid moiety is reactive and can participate in cyclization and condensation reactions, which are fundamental steps in constructing heterocyclic compounds and other complex molecular architectures used in medicinal chemistry and materials science . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Buyers assume responsibility for ensuring that their use of the product complies with all applicable laws and regulations.

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid

InChI

InChI=1S/C11H11NO5/c1-11(2,10(14)15)9(13)7-3-5-8(6-4-7)12(16)17/h3-6H,1-2H3,(H,14,15)

InChI Key

YMCBQNHRKLRSHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid typically involves the nitration of a suitable precursor followed by a series of organic reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent purification processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various nitro and amino derivatives, as well as substituted phenylpropanoic acids .

Scientific Research Applications

2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, influencing various biochemical processes. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Acid
  • Structural Difference : The nitro group in the target compound is replaced with a methyl group (-CH₃).
  • Impact :
    • The methyl group is electron-donating, reducing the acidity of the β-keto acid compared to the nitro analogue.
    • Lower thermal stability due to reduced resonance stabilization.
    • Less reactive in electrophilic aromatic substitution (EAS) but more prone to oxidation at the methyl substituent .
3-(2-Chlorophenyl)-3-oxopropanoic Acid
  • Structural Difference : Contains a chloro substituent at the ortho position instead of para-nitro; lacks α-methyl groups.
  • Impact :
    • Chlorine’s electron-withdrawing inductive effect increases acidity but reduces steric hindrance compared to nitro groups.
    • Ortho-substitution may lead to intramolecular hydrogen bonding, affecting solubility and crystallization behavior .
3-((4-Nitrobenzyl)oxy)-3-oxopropanoic Acid
  • Structural Difference : Incorporates an esterified 4-nitrobenzyl group via an oxygen linker.
  • Impact :
    • Enhanced lipophilicity due to the benzyl ester, improving membrane permeability in biological systems.
    • Susceptible to hydrolysis under acidic or basic conditions, unlike the stable carboxylic acid form .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid C₁₁H₁₁NO₅ 237.21 High acidity (pKa ~2.5–3.0 due to nitro and β-keto groups), crystalline solid.
2,2-Dimethyl-3-(4-methylphenyl)-3-oxopropanoic acid C₁₂H₁₄O₃ 206.24 Moderate acidity (pKa ~4.0), lower melting point (≈110°C) .
3-(2-Chlorophenyl)-3-oxopropanoic acid C₉H₇ClO₃ 198.60 Melting point ≈160°C; forms stable salts with amines .
3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid C₁₀H₉NO₆ 239.18 Hydrolyzes to malonic acid and 4-nitrobenzyl alcohol under alkaline conditions .

Biological Activity

2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propanoic acid backbone with two methyl groups on the second carbon and a para-nitrophenyl group on the third carbon. Its molecular formula is C13H15NO4C_{13}H_{15}NO_4 with a molecular weight of 237.21 g/mol. The unique arrangement of substituents imparts distinct steric and electronic properties that influence its reactivity and biological activity.

Biological Activities

Research indicates that 2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid exhibits several significant biological activities:

  • Antimicrobial Properties : Derivatives of this compound have shown potential as antimicrobial agents, effective against various bacterial strains.
  • Anticancer Effects : Studies have demonstrated its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in drug development targeting metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
AnticancerInhibits proliferation and induces apoptosis in cancer cells
Enzyme InhibitionPotential inhibitor for specific metabolic enzymes

The mechanism of action for 2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid involves several biochemical pathways:

  • Electron Transfer Reactions : The nitrophenyl group can participate in redox reactions, influencing cellular processes.
  • Formation of Reactive Intermediates : During metabolic processes, reactive intermediates may form, interacting with cellular components and potentially leading to therapeutic effects or toxicity.
  • Target Interaction : The compound's derivatives may interact with specific receptors or enzymes, modulating their activity and contributing to its biological effects.

Case Studies

Several studies have explored the biological activity of 2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid:

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of various cancer cell lines by inducing apoptosis. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates ().
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited notable antibacterial activity, suggesting potential applications in developing new antibiotics ().

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